N-(5-bromo-2-methoxypyridin-3-yl)acetamide

Beschreibung

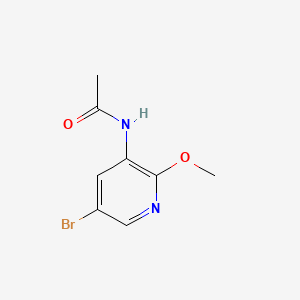

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(5-bromo-2-methoxypyridin-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c1-5(12)11-7-3-6(9)4-10-8(7)13-2/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUYRNQHUIOWPCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(N=CC(=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60732512 | |

| Record name | N-(5-Bromo-2-methoxypyridin-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60732512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257553-90-4 | |

| Record name | N-(5-Bromo-2-methoxypyridin-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60732512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N 5 Bromo 2 Methoxypyridin 3 Yl Acetamide

Direct Synthesis of N-(5-bromo-2-methoxypyridin-3-yl)acetamide

The direct synthesis of this compound is a multi-step process that hinges on the careful and strategic introduction of functional groups onto a pyridine (B92270) core. This involves the acylation of a specifically substituted pyridin-3-amine precursor and the precise placement of bromo and methoxy (B1213986) groups.

Acylation Reactions Utilizing Substituted Pyridin-3-amine Precursors

The foundational step in the synthesis of the title compound is the acylation of 5-bromo-2-methoxypyridin-3-amine. This reaction introduces the acetamide (B32628) functionality to the pyridine ring. Typically, this transformation is achieved by treating the aminopyridine precursor with an acylating agent such as acetyl chloride or acetic anhydride. The reaction is generally carried out in the presence of a base to neutralize the acidic byproduct, for instance, hydrogen chloride, that is formed during the reaction. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This results in the formation of a tetrahedral intermediate, which then collapses to form the stable amide product, this compound. The choice of solvent and reaction conditions, such as temperature, can be optimized to ensure high yields and purity of the final product.

Strategies for Regioselective Introduction of Bromo and Methoxy Substituents

The synthesis of the key precursor, 5-bromo-2-methoxypyridin-3-amine, requires precise control over the regioselectivity of the substitution on the pyridine ring. The introduction of the bromo and methoxy groups at specific positions is crucial for the final structure of the target molecule.

One common strategy begins with a commercially available di-substituted pyridine, such as 3,5-dibromopyridine (B18299). The selective replacement of one of the bromine atoms with a methoxy group can be achieved through a nucleophilic aromatic substitution reaction. chemicalbook.com By treating 3,5-dibromopyridine with a methoxide (B1231860) source, such as sodium methoxide, in a suitable solvent like methanol (B129727) or dimethylformamide (DMF), one of the bromine atoms can be displaced to yield 3-bromo-5-methoxypyridine. chemicalbook.com

The subsequent introduction of the amino group at the 3-position can be a more complex process. It may involve a nitration reaction followed by a reduction. However, a more direct approach could involve starting with a pre-functionalized pyridine ring where the amino and methoxy groups are already in the desired relative positions, followed by a regioselective bromination step. Electrophilic aromatic bromination using reagents like N-bromosuccinimide (NBS) can be employed to introduce the bromine atom at the 5-position, directed by the existing substituents on the ring. mdpi.com The activating effect of the amino and methoxy groups directs the incoming electrophile to the ortho and para positions. Careful control of the reaction conditions is necessary to achieve the desired regioselectivity and avoid the formation of unwanted isomers. nih.gov

Functionalization Strategies for this compound Derivatives

The bromine atom on the this compound molecule serves as a versatile handle for further molecular elaboration. This allows for the introduction of a wide array of substituents through various chemical transformations, most notably through palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, in particular, has proven to be highly effective for the functionalization of aryl halides like this compound. This reaction involves the coupling of an organoboron compound, typically a boronic acid or a boronic ester, with an organic halide in the presence of a palladium catalyst and a base.

In the context of this compound, the Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond at the 5-position of the pyridine ring. The reaction proceeds through a catalytic cycle that involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

A typical reaction setup would involve mixing this compound with an arylboronic acid, a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate (B1210297) with a suitable phosphine (B1218219) ligand, and a base like sodium carbonate or potassium phosphate. The reaction is usually carried out in a solvent system such as a mixture of toluene, ethanol, and water, and often requires heating to proceed at a reasonable rate.

A significant advantage of the Suzuki-Miyaura coupling is its broad substrate scope, allowing for the introduction of a wide variety of aryl and heteroaryl substituents. By selecting different arylboronic acids, a diverse library of N-(5-aryl-2-methoxypyridin-3-yl)acetamide derivatives can be synthesized. This versatility is crucial in medicinal chemistry and materials science, where the properties of a molecule can be fine-tuned by systematically varying its substituents.

For example, coupling with phenylboronic acid would yield N-(2-methoxy-5-phenylpyridin-3-yl)acetamide. Similarly, using substituted phenylboronic acids (e.g., tolylboronic acid, methoxyphenylboronic acid) or heteroarylboronic acids (e.g., thiopheneboronic acid, furanboronic acid) allows for the introduction of these respective moieties. The electronic and steric properties of the boronic acid can influence the reaction efficiency, and the choice of catalyst, ligand, and base may need to be optimized for each specific coupling partner.

| Reactant 1 | Reactant 2 | Reaction Type | Product |

| 5-bromo-2-methoxypyridin-3-amine | Acetic Anhydride | Acylation | This compound |

| 3,5-dibromopyridine | Sodium Methoxide | Nucleophilic Aromatic Substitution | 3-bromo-5-methoxypyridine |

| This compound | Phenylboronic Acid | Suzuki-Miyaura Coupling | N-(2-methoxy-5-phenylpyridin-3-yl)acetamide |

| This compound | Thiopheneboronic Acid | Suzuki-Miyaura Coupling | N-(2-methoxy-5-(thiophen-2-yl)pyridin-3-yl)acetamide |

Modification of the Acetamide Moiety

The acetamide group, -NHC(O)CH₃, of this compound is a versatile functional handle that can undergo several transformations to generate a variety of derivatives. These modifications can significantly alter the physicochemical properties and biological activity of the parent molecule.

Hydrolysis: The amide bond can be cleaved under acidic or basic conditions to yield the corresponding amine, 5-bromo-2-methoxypyridin-3-amine. This transformation is fundamental for further derivatization of the amino group, such as through diazotization or reductive amination.

Reduction: The carbonyl group of the acetamide can be reduced to a methylene (B1212753) group using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction converts the acetamide into an N-ethylamino group, providing access to a different class of substituted pyridine derivatives.

Conversion to Other Amides and Ureas: The primary amine obtained from hydrolysis can be acylated with various acyl chlorides or anhydrides to form a diverse library of amides. Furthermore, reaction with isocyanates or carbamoyl (B1232498) chlorides can yield substituted ureas, which are important pharmacophores in many drug molecules.

Table 1: Potential Modifications of the Acetamide Moiety

| Transformation | Reagents and Conditions | Product Functional Group |

|---|---|---|

| Hydrolysis | Aq. HCl or NaOH, heat | Primary Amine (-NH₂) |

| Reduction | LiAlH₄ in THF, reflux | N-Ethylamine (-NHCH₂CH₃) |

| Re-acylation (from amine) | RCOCl, base | Substituted Amide (-NHCOR) |

These transformations of the acetamide moiety allow for the systematic exploration of the structure-activity relationship of derivatives of this compound.

Derivatization of the Pyridine Ring System

The pyridine ring of this compound possesses two primary sites for derivatization: the bromine atom at the C5 position and the potential for electrophilic or nucleophilic substitution on the ring itself, influenced by the existing substituents.

The bromine atom is particularly amenable to transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a highly effective method for forming a new carbon-carbon bond at the position of the bromine atom. By reacting this compound with various boronic acids or their esters, a wide range of aryl, heteroaryl, or alkyl groups can be introduced at the C5 position. For a structurally similar compound, N-(5-bromo-2-methylpyridin-3-yl)acetamide, Suzuki cross-coupling reactions with several arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄ have been shown to produce novel pyridine derivatives in moderate to good yields. mdpi.com These reactions are typically carried out in a solvent mixture of 1,4-dioxane (B91453) and water at elevated temperatures. mdpi.com

Buchwald-Hartwig Amination: This is another palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. The bromine atom can be substituted with a variety of primary or secondary amines to introduce new nitrogen-containing functionalities.

Heck and Sonogashira Couplings: The Heck reaction enables the introduction of alkenyl groups, while the Sonogashira coupling allows for the installation of alkynyl moieties at the C5 position. These transformations introduce unsaturated functionalities that can be further manipulated.

Table 2: Derivatization of the Pyridine Ring via Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst/Base | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄ / K₃PO₄ | C-C |

| Buchwald-Hartwig | R₂NH | Pd catalyst / Base | C-N |

| Heck | Alkene | Pd catalyst / Base | C-C (alkenyl) |

These derivatizations of the pyridine ring are crucial for synthesizing complex molecules with tailored electronic and steric properties.

Advanced Synthetic Approaches and Process Optimization

The development of efficient, scalable, and sustainable synthetic routes to this compound and its derivatives is a key objective in process chemistry. Advanced synthetic methodologies and process optimization focus on improving yield, purity, and safety while minimizing environmental impact.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automated process control and optimization. The synthesis of this compound could be adapted to a flow process, potentially leading to higher throughput and more consistent product quality.

Catalyst Development: Research into more active and robust catalysts for the cross-coupling reactions described in the previous section is an ongoing area of investigation. The development of catalysts with lower loading, higher turnover numbers, and broader substrate scope can significantly improve the economic and environmental viability of the synthesis of complex derivatives.

Process Optimization using Design of Experiments (DoE): DoE is a statistical tool used to systematically investigate the effects of multiple variables (e.g., temperature, reaction time, catalyst loading, solvent) on a chemical reaction. By applying DoE, the optimal conditions for the synthesis and derivatization of this compound can be identified efficiently, leading to improved yields and reduced by-product formation.

Table 3: Advanced Synthetic and Optimization Strategies

| Strategy | Key Advantages | Application to Target Compound |

|---|---|---|

| Flow Chemistry | Improved safety, scalability, and consistency | Synthesis and derivatization reactions |

| Catalyst Development | Higher efficiency, lower cost, greener process | Cross-coupling and other catalytic transformations |

By embracing these advanced synthetic and optimization strategies, the production of this compound and its derivatives can be made more efficient and sustainable.

Structure Activity Relationship Sar and Rational Design Approaches for N 5 Bromo 2 Methoxypyridin 3 Yl Acetamide Analogues

Exploration of Structural Modifications on Biological Activity

The biological activity of N-(5-bromo-2-methoxypyridin-3-yl)acetamide analogues is highly dependent on the nature and position of various substituents on the core structure. Research into related pyridine (B92270) and acetamide-containing compounds has illuminated how modifications to the pyridine ring, the acetamide (B32628) linker, and the key halogen and alkoxy groups can modulate the compound's interactions with biological targets.

The pyridine ring is a central scaffold in many biologically active compounds, and its substitution pattern is a key determinant of activity. nih.gov For analogues of this compound, the bromine at the C5 position serves not only as an influential substituent but also as a synthetic handle for further diversification.

In a study on the closely related compound N-[5-bromo-2-methylpyridin-3-yl]acetamide, the bromine atom was utilized for palladium-catalyzed Suzuki cross-coupling reactions to introduce various aryl groups at the C5 position. mdpi.com The investigation revealed that the nature of the substituents on these newly introduced aryl rings had a significant influence on the anti-thrombolytic activity of the resulting molecules. mdpi.com Interestingly, while the electronic properties (electron-donating or electron-withdrawing) of the aryl substituents did not markedly affect the reaction yields, they were critical for modulating biological efficacy. mdpi.com

General SAR principles derived from other substituted pyridine series further underscore the importance of substitution patterns. For instance, in a series of 4-substituted pyridine-3-sulfonamides, it was observed that bulky substituents on the pyridine ring could lead to diminished biological activity, whereas the introduction of lipophilic aliphatic groups enhanced it. mdpi.com This suggests that steric and hydrophobic interactions governed by the pyridine substituents are critical for target engagement.

Table 1: Impact of Pyridine Ring Modifications on Biological Activity

| Modification | Observation | Potential Implication | Source |

|---|---|---|---|

| Introduction of Aryl Groups at C5 | Substituents on the aryl ring significantly influenced anti-thrombolytic activity. | Electronic and steric properties of C5 substituents are key for modulating biological function. | mdpi.com |

| Increased Bulk of Substituents | In related pyridine series, increased bulk led to diminished potency. | Steric hindrance may prevent optimal binding to a biological target. | mdpi.com |

| Introduction of Lipophilic Groups | In related pyridine series, lipophilic aliphatic substituents enhanced activity. | Hydrophobic interactions are likely important for target engagement. | mdpi.com |

The acetamide group (-NH-CO-CH₃) is not merely a linker but plays a crucial role in orienting the substituents and participating in key interactions, such as hydrogen bonding. Crystallographic studies on the related compound N-(5-Bromo-pyridin-2-yl)acetamide show that the molecule has a nearly planar conformation, with very small dihedral angles between the pyridine ring and the acetamide group (7.27° and 8.46° in the two molecules of the asymmetric unit). nih.govnih.gov This planarity suggests a rigid structure that can be important for fitting into a specific binding pocket. The acetamide's carbonyl oxygen and N-H group are prime candidates for acting as hydrogen bond acceptors and donors, respectively.

Systematic optimization of aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors of SLACK potassium channels demonstrated the importance of the acetamide linker. mdpi.com In that series, modifications were made to four distinct regions of the scaffold, including the linker, to establish comprehensive SAR. mdpi.com While specific data on modifications to the acetamide linker of this compound are not detailed in the provided sources, the principles from analogous series suggest that altering the length of the alkyl chain, replacing the acetyl group with other acyl groups, or adding substituents to the nitrogen atom are common strategies to fine-tune biological activity.

The bromine atom at the C5 position and the methoxy (B1213986) group at the C2 position are critical features of the parent compound.

Halogenation (Bromine at C5): The bromine atom significantly influences the electronic properties of the pyridine ring through its electron-withdrawing inductive effect. It can also participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity. As previously noted, its primary role in many synthetic strategies is as a versatile handle for introducing further chemical diversity through cross-coupling reactions. mdpi.com

The interplay between different halogen and alkoxy substituents is a common theme in medicinal chemistry for optimizing activity.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to build a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This is achieved by calculating numerical representations of molecular properties, known as descriptors, and using statistical methods to create a predictive model.

While specific QSAR models for this compound were not identified in the search results, the methodology is widely applied to design and predict the activity of novel therapeutic agents. nih.gov The development of a QSAR model involves several key steps:

Data Set Compilation: A series of structurally related compounds with experimentally determined biological activities is gathered. nih.gov

Descriptor Calculation: For each molecule, a large number of molecular descriptors are calculated to numerically represent its structural, physicochemical, and electronic properties. kg.ac.rs

Model Building: Statistical techniques, such as Multiple Linear Regression (MLR), are used to select the most relevant descriptors and build a mathematical equation that links them to the biological activity. nih.govkg.ac.rs

Model Validation: The model's statistical significance and predictive power are rigorously tested using internal (cross-validation) and external validation techniques to ensure its reliability. nih.gov A high squared correlation coefficient (R²) for the training set and a high predictive squared correlation coefficient (Q²) for a test set are indicative of a robust model. nih.gov

Such models have been successfully developed for various classes of compounds, including inhibitors of HIV protease and 5α-reductase type II, demonstrating their utility in predicting the efficacy of new molecular entities. nih.govnih.gov

The predictive power of a QSAR model depends entirely on the descriptors used. These descriptors quantify the molecular features that govern a compound's interaction with its biological target. They can be broadly categorized as follows:

Physicochemical Descriptors: These describe properties like lipophilicity (LogP), molecular weight, and the number of hydrogen bond donors and acceptors, famously encapsulated in Lipinski's Rule of Five. pharmaron.com

Electronic Descriptors: These quantify the electronic aspects of a molecule, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and charges on individual atoms. researchgate.net These are crucial for describing electrostatic interactions and reactivity.

Topological and Structural Descriptors: These are numerical representations of molecular size, shape, and branching. Examples include electrotopological state (E-state) indices (e.g., S_sssN, S_sCl) and connectivity indices, which describe the presence of specific atoms and bond types. researchgate.net

Thermodynamic Descriptors: These relate to the energy of the molecule, such as the heat of formation or total energy, and can provide insight into the stability of the compound and its conformations. researchgate.net

A successful QSAR model identifies a combination of these descriptors that best explains the variance in biological activity across a series of compounds. For example, a QSAR study on anticonvulsant benzylacetamide derivatives found that electronic and topologic features were key predictors of activity. kg.ac.rs Another model for 5α-reductase inhibitors revealed the importance of descriptors related to atom type electropological state, carbon type, and radial distribution functions. nih.gov

Table 2: Common Descriptors Used in QSAR Modeling

| Descriptor Category | Example Descriptors | Information Encoded | Source |

|---|---|---|---|

| Physicochemical | LogP, Molecular Weight, Number of H-bond donors/acceptors | Lipophilicity, size, and hydrogen bonding capacity | pharmaron.com |

| Electronic | LUMO/HOMO energies, Atomic charges (Wang-Ford charges) | Reactivity, electrostatic interaction potential | nih.govresearchgate.net |

| Topological/Structural | E-State indices (S_sssN, S_sCl), Connectivity indices | Molecular topology, presence of specific atoms/fragments | researchgate.net |

| Thermodynamic | Heat of formation, Conformational energy (Foct) | Molecular stability and preferred 3D structure | researchgate.net |

| Matrix-based | Barysz matrix, Radial Distribution Function (RDF) | 3D arrangement of atoms and properties | nih.gov |

By understanding which descriptors are most correlated with efficacy, researchers can rationally design new this compound analogues with optimized physicochemical and electronic properties for improved biological activity.

Structure-Based Drug Design (SBDD) and Lead Optimization Principles

There is no available information on the application of structure-based drug design (SBDD) or lead optimization principles to analogues of this compound. SBDD relies on the known three-dimensional structure of a biological target, and no studies have been published that link this compound or its analogues to a specific target for which a structure is available.

Ligand-Based and Target-Based Design Strategies

Specific ligand-based or target-based design strategies for the development of this compound analogues have not been reported in the scientific literature. Ligand-based design would require a set of known active molecules with which to build a pharmacophore model, and target-based design would necessitate the identification of a specific biological target. Neither of these prerequisites has been established for this compound series in published research.

Integration with Physicochemical Property-Based Optimization (PPBO)

There are no documented instances of physicochemical property-based optimization (PPBO) being integrated into the design and development of analogues of this compound. Such studies would involve the systematic modification of the compound's structure to improve properties like solubility, permeability, and metabolic stability, and this research has not been made public.

Molecular Pharmacology and Target Engagement Studies Pre Clinical Focus of N 5 Bromo 2 Methoxypyridin 3 Yl Acetamide

Investigation of Enzyme Inhibition Profiles

No published data were found regarding the inhibitory activity of N-(5-bromo-2-methoxypyridin-3-yl)acetamide against any enzyme.

Kinase Inhibition (e.g., PI3K/mTOR, CDK4, ARK5, DHFR, Raf Kinases)

There are no available preclinical studies or data tables detailing the kinase inhibition profile of this compound. Research into the broader class of PI3K/mTOR inhibitors is extensive, but none of the reviewed studies specifically mention or test this compound.

Other Enzyme Targets (e.g., Phosphodiesterase-4, sPLA2, SARS-CoV-2 3CL protease)

No research findings were located that describe the investigation of this compound as an inhibitor of Phosphodiesterase-4, sPLA2, or the SARS-CoV-2 3CL protease.

Receptor Binding and Modulation Studies

There is no publicly available information from preclinical receptor binding or modulation studies for this compound.

Adenosine (B11128) Receptor Agonism (e.g., hA2BAR)

No studies were identified that evaluated the agonistic or antagonistic activity of this compound at any adenosine receptor subtype, including the human A2B adenosine receptor (hA2BAR).

Serotonin (B10506) Receptor Interactions (e.g., 5-HT2B)

The interaction of this compound with serotonin receptors, including the 5-HT2B subtype, has not been described in the scientific literature.

Elucidation of Molecular Mechanism of Action

Without any data on enzyme inhibition or receptor binding, the molecular mechanism of action for this compound remains unelucidated.

Biochemical Pathway Modulation

Information regarding the modulation of specific biochemical pathways by this compound is not available in the reviewed scientific literature. Preclinical studies investigating the effects of this compound on cellular signaling cascades, metabolic pathways, or other biochemical processes have not been publicly reported.

Cellular Target Identification and Validation

There are no published studies that identify and validate the specific cellular targets of this compound. Research to determine the proteins, enzymes, receptors, or other cellular components with which this compound may interact is not documented in the public domain. Consequently, data on target engagement and validation are also unavailable.

Anti-Parasitic Activity and Mechanistic Insights (e.g., Trypanosoma brucei)

Specific investigations into the anti-parasitic activity of this compound, particularly against Trypanosoma brucei, the causative agent of African trypanosomiasis, have not been reported in the accessible scientific literature. As a result, there are no mechanistic insights, such as the compound's mode of action or its effects on parasite viability and proliferation, to be detailed.

Pre Clinical Efficacy and Cellular Biology Investigations of N 5 Bromo 2 Methoxypyridin 3 Yl Acetamide

Anti-Cancer and Cytotoxic Activity Studies

Investigations into the anti-cancer properties of N-(5-bromo-2-methoxypyridin-3-yl)acetamide are not currently available in published scientific literature. While many related pyridine (B92270) and acetamide (B32628) derivatives have been evaluated for their therapeutic potential, this specific compound has not been the subject of detailed public domain studies.

Inhibition of Cancer Cell Proliferation (e.g., HepG2, MDA-MB-231, A549, MCF-7, DU145)

No specific data from studies evaluating the inhibitory effects of this compound on the proliferation of the human cancer cell lines HepG2 (hepatocellular carcinoma), MDA-MB-231 (breast adenocarcinoma), A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), or DU145 (prostate carcinoma) have been found. Consequently, no data tables on its cytotoxic activity against these cell lines can be provided.

Induction of Apoptosis and Cell Cycle Modulation

There is no available research that details the mechanisms of action of this compound concerning the induction of apoptosis (programmed cell death) or the modulation of the cell cycle in cancer cells. Studies that would identify its potential to arrest cell division at specific checkpoints or trigger apoptotic pathways have not been published.

Anti-angiogenic Mechanisms (e.g., VEGFR2 Inhibition)

The potential for this compound to act as an anti-angiogenic agent has not been explored in the available literature. There are no studies investigating its ability to inhibit the formation of new blood vessels, a critical process for tumor growth and metastasis. Specifically, no data exists on its capacity to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key regulator of angiogenesis.

Antimicrobial and Anti-biofilm Activities

The antimicrobial properties of this compound remain uncharacterized in publicly accessible research.

Evaluation against Bacterial Strains (e.g., Escherichia coli, Staphylococcus aureus)

No studies have been published that assess the efficacy of this compound against common bacterial strains such as the Gram-negative bacterium Escherichia coli or the Gram-positive bacterium Staphylococcus aureus. Furthermore, there is no information regarding its potential to inhibit biofilm formation, a key factor in chronic infections and antibiotic resistance.

Anti-tubercular and Anti-fungal Efficacy

The potential of this compound as an agent against Mycobacterium tuberculosis, the causative agent of tuberculosis, has not been reported. Similarly, its efficacy against any fungal pathogens is undocumented in the scientific literature.

Despite a comprehensive search for scientific literature regarding the pre-clinical efficacy and cellular biology of this compound, no specific studies detailing its effects on neurological and axon regeneration, neurite outgrowth, optic nerve injury, or its anti-inflammatory and anti-thrombolytic properties were identified.

Therefore, this article is unable to provide detailed research findings, data tables, or a discussion on the pre-clinical investigations of this compound in the specified areas.

Computational and Theoretical Chemistry Investigations of N 5 Bromo 2 Methoxypyridin 3 Yl Acetamide

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely employed to calculate molecular properties, including optimized geometry, vibrational frequencies, and electronic parameters that govern a molecule's reactivity and stability.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept within computational chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, which acts as an electron donor, and the LUMO, which acts as an electron acceptor, are the primary orbitals involved in chemical reactions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. For N-(5-bromo-2-methoxypyridin-3-yl)acetamide, the distribution of the HOMO and LUMO across the pyridine (B92270) ring, bromo, methoxy (B1213986), and acetamide (B32628) groups would indicate the most probable sites for electron donation and acceptance, respectively.

Table 1: Illustrative Frontier Molecular Orbital Parameters

| Parameter | Description | Illustrative Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.1 |

| ΔE (Gap) | Energy gap (ELUMO - EHOMO) | 5.4 |

Reactivity Indices and Molecular Electrostatic Potential Mapping

From the HOMO and LUMO energy values, several global reactivity indices can be calculated to quantify the chemical behavior of the molecule. These include electronegativity (χ), chemical hardness (η), and global softness (S). Electronegativity describes the ability of a molecule to attract electrons, while chemical hardness represents the resistance to change in its electron distribution. Softness is the reciprocal of hardness and indicates a higher propensity for chemical reactions.

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool that illustrates the charge distribution on the molecule's surface. researchgate.net The MEP map uses a color scale to denote different electrostatic potential regions: red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient areas (positive potential), which are prone to nucleophilic attack. Green and yellow represent regions of neutral or near-neutral potential. For this compound, an MEP map would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen of the pyridine ring, identifying them as key sites for hydrogen bonding and other electrophilic interactions.

Table 2: Illustrative Global Reactivity Descriptors

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | The resistance to charge transfer. |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating reactivity. |

Note: This table describes the theoretical parameters derived from DFT calculations.

Dipole Moment Calculations

The dipole moment is a measure of the net molecular polarity, resulting from the non-uniform distribution of charges on the molecule. DFT calculations can accurately predict the magnitude and orientation of the dipole moment vector. This information is crucial for understanding a molecule's solubility in polar versus non-polar solvents and its ability to engage in dipole-dipole interactions, which are important non-covalent forces in both chemical and biological contexts. For a molecule like this compound, the presence of electronegative atoms (O, N, Br) would result in a significant dipole moment, influencing its physical properties and intermolecular interactions.

Molecular Dynamics (MD) Simulations and Docking Studies

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. These methods are fundamental in drug discovery and molecular biology for understanding binding mechanisms and designing new therapeutic agents.

Ligand-Protein Interaction Analysis

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves sampling a vast number of conformations and orientations of the ligand within the protein's binding site and scoring them based on their binding affinity. This analysis can identify crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For this compound, docking studies could reveal its potential to inhibit a specific enzyme by showing how its functional groups interact with the amino acid residues in the active site. For instance, the amide group could act as a hydrogen bond donor and acceptor, while the pyridine ring could engage in pi-stacking interactions.

Table 3: Typical Ligand-Protein Interactions Analyzed in Docking Studies

| Interaction Type | Potential Groups on Ligand | Potential Amino Acid Residues |

|---|---|---|

| Hydrogen Bond | Amide N-H, Carbonyl C=O, Methoxy O | Ser, Thr, Asp, Glu, His |

| Hydrophobic | Pyridine Ring, Methyl Group | Val, Leu, Ile, Phe, Trp |

| Halogen Bond | Bromo Group | Electron-rich atoms (e.g., backbone carbonyl oxygen) |

| Pi-Stacking | Pyridine Ring | Phe, Tyr, Trp, His |

Note: This table illustrates the types of interactions that would be investigated for this compound in a docking simulation.

Conformational Analysis and Binding Site Characterization

While docking provides a static picture of the binding pose, conformational analysis, often explored through molecular dynamics simulations, investigates the flexibility of the ligand and the protein. MD simulations model the atomic movements over time, providing insights into the stability of the docked pose and how the ligand and protein adapt to each other. This dynamic view helps in characterizing the binding site, understanding its flexibility, and assessing the stability of the key interactions identified in docking. Such an analysis for this compound would explore the rotational freedom around its single bonds and how different conformations might influence its binding affinity and specificity for a target protein.

In Silico Prediction of Pharmacological Profiles

Computational, or in silico, methods are integral to modern drug discovery, offering rapid and cost-effective means to evaluate the potential of a chemical entity before its synthesis and experimental testing. nih.gov These predictive models are used to assess a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME), as well as its adherence to established criteria for "drug-likeness." This section details the theoretical investigation into the pharmacological profile of this compound using computational tools.

Absorption, Distribution, Metabolism, Excretion (ADME) Predictions

The ADME properties of a compound are crucial determinants of its ultimate bioavailability and therapeutic efficacy. wikipedia.org In silico models are frequently employed to predict these characteristics based on the molecule's structure. The predicted ADME profile for this compound is summarized below.

| ADME Property | Predicted Value | Interpretation |

|---|---|---|

| Human Intestinal Absorption | High | The compound is likely to be well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | High | Indicates good potential for passive diffusion across the intestinal epithelial barrier. |

| Blood-Brain Barrier (BBB) Penetration | Yes | The molecule may be able to cross the BBB and exert effects on the central nervous system. |

| P-glycoprotein (P-gp) Substrate | No | The compound is not likely to be actively pumped out of cells by P-glycoprotein, which can contribute to better bioavailability and tissue penetration. |

| CYP450 2D6 Inhibitor | No | Low probability of inhibiting the CYP2D6 enzyme, suggesting a lower risk of drug-drug interactions with substrates of this enzyme. |

| CYP450 3A4 Inhibitor | No | Low probability of inhibiting the CYP3A4 enzyme, indicating a reduced potential for metabolic drug-drug interactions. |

The high predicted human intestinal absorption and Caco-2 permeability suggest that this compound is likely to be readily absorbed following oral administration. dergipark.org.tr Its predicted ability to penetrate the blood-brain barrier indicates potential for applications targeting the central nervous system. Furthermore, the compound is not predicted to be a substrate for P-glycoprotein, a key efflux transporter, which is a favorable characteristic. The lack of predicted inhibition of major cytochrome P450 enzymes (CYP2D6 and CYP3A4) suggests a lower likelihood of metabolic drug-drug interactions.

Drug-likeness and Bioavailability Assessment

"Drug-likeness" is a qualitative concept used to assess whether a compound possesses properties that would make it a likely candidate for an orally active drug. taylorandfrancis.com This assessment is often based on rules derived from the analysis of successful oral drugs. One of the most widely used sets of guidelines is Lipinski's Rule of Five. wikipedia.orgdrugbank.com

According to Lipinski's Rule of Five, an orally active drug generally has:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular mass of less than 500 daltons.

An octanol-water partition coefficient (log P) not greater than 5. tiu.edu.iq

The drug-likeness profile of this compound was evaluated based on these and other related parameters.

| Parameter | Predicted Value | Lipinski's Rule of Five Compliance |

|---|---|---|

| Molecular Weight | 245.09 g/mol | Compliant (<500) |

| logP (Octanol-Water Partition Coefficient) | 1.89 | Compliant (<5) |

| Hydrogen Bond Donors | 1 | Compliant (≤5) |

| Hydrogen Bond Acceptors | 3 | Compliant (≤10) |

| Molar Refractivity | 56.35 cm³ | N/A |

| Topological Polar Surface Area (TPSA) | 58.9 Ų | N/A |

This compound demonstrates full compliance with Lipinski's Rule of Five, with zero violations. This suggests that the compound has a high likelihood of good oral bioavailability. drugbank.com The molecular weight is well within the preferred range, and the logP value indicates a favorable balance between hydrophilicity and lipophilicity, which is important for both solubility and membrane permeability. nih.gov The low number of hydrogen bond donors and acceptors further supports its potential for good membrane permeation. The topological polar surface area (TPSA) is also within a range generally associated with good oral bioavailability.

Advanced Analytical and Bioanalytical Methodologies in Research on N 5 Bromo 2 Methoxypyridin 3 Yl Acetamide

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental for elucidating the molecular structure of a compound. However, specific experimental data for N-(5-bromo-2-methoxypyridin-3-yl)acetamide is not available in the public domain.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

¹H and ¹³C NMR spectroscopy are primary techniques for determining the carbon-hydrogen framework of a molecule. For this compound, one would expect a ¹H NMR spectrum to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the methoxy (B1213986) protons, and the acetyl protons. The coupling patterns and chemical shifts of the aromatic protons would be crucial in confirming the substitution pattern. Similarly, a ¹³C NMR spectrum would provide the number of unique carbon environments, confirming the presence of the pyridine ring carbons, the methoxy carbon, and the two carbons of the acetamide (B32628) group. Unfortunately, no peer-reviewed articles or public spectral databases contain this specific information.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: The following data is predictive and not based on experimental results. Actual values may vary.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine-H4 | 8.1 - 8.3 | 138 - 142 |

| Pyridine-H6 | 7.9 - 8.1 | 145 - 149 |

| Methoxy (-OCH₃) | 3.9 - 4.1 | 53 - 56 |

| Acetyl (-NHCOCH₃) | 2.1 - 2.3 | 23 - 26 |

| Amide (-NH) | 8.5 - 9.5 | - |

| Pyridine-C2 | - | 158 - 162 |

| Pyridine-C3 | - | 120 - 124 |

| Pyridine-C5 | - | 110 - 114 |

Mass Spectrometry (MS) Applications in Structure Elucidation

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₈H₉BrN₂O₂), the expected exact mass would be approximately 243.9898 g/mol . A high-resolution mass spectrum would show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major peaks (M and M+2) of nearly equal intensity. Fragmentation patterns could help confirm the structure by showing losses of key functional groups like the acetyl or methoxy group. Regrettably, no experimental mass spectra for this specific compound are available in the public record.

Chromatographic Separation and Purity Assessment for Research Samples

Chromatographic techniques are vital for separating compounds from mixtures and assessing their purity. While commercial suppliers list a purity level (typically ≥98%), the specific methods and results are not provided.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for purity assessment. A typical HPLC method for a compound like this compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acid modifier like formic acid. The purity would be determined by the relative area of the main peak in the chromatogram. Without access to research data, details on retention time, column type, and mobile phase composition are unavailable.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. This powerful technique would confirm the identity of the peak observed in the HPLC chromatogram by providing its mass-to-charge ratio (m/z), which should correspond to the molecular weight of the target compound. While this is a standard analysis for chemical synthesis, no specific LC-MS data for this compound has been published.

X-ray Crystallography for Structural Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in its solid state, including bond lengths, bond angles, and intermolecular interactions. This analysis would offer unambiguous confirmation of the compound's connectivity and conformation. A search of crystallographic databases, such as the Cambridge Structural Database (CSD), yielded no crystal structure for this compound.

Future Directions and Emerging Research Opportunities for N 5 Bromo 2 Methoxypyridin 3 Yl Acetamide

Development of Novel Analogues with Enhanced Potency and Selectivity

A crucial avenue for future research lies in the rational design and synthesis of novel analogues of N-(5-bromo-2-methoxypyridin-3-yl)acetamide. The goal of such endeavors is to systematically modify the core structure to enhance biological potency, improve selectivity for specific molecular targets, and optimize pharmacokinetic properties.

One promising approach involves Suzuki cross-coupling reactions, a powerful tool for creating carbon-carbon bonds. Research on the closely related compound, N-[5-bromo-2-methylpyridine-3-yl]acetamide, has demonstrated the feasibility of this method to introduce various aryl groups at the bromine-substituted position. mdpi.com This strategy could be adapted for this compound to generate a library of derivatives with diverse substituents.

Table 1: Potential Modifications for Analogue Development

| Modification Site | Potential Substituents | Desired Outcome |

| 5-position (Bromo group) | Aryl, heteroaryl, alkyl chains | Explore structure-activity relationships, modulate lipophilicity |

| 2-position (Methoxy group) | Alkoxy chains of varying lengths, substituted ethers | Influence solubility and metabolic stability |

| Acetamide (B32628) group | Different amides, sulfonamides, ureas | Alter hydrogen bonding capacity and target interactions |

Systematic exploration of these modifications, guided by biological screening, will be essential to elucidate the structure-activity relationships (SAR) and identify analogues with superior therapeutic profiles.

Identification of New Molecular Targets and Therapeutic Applications

The pyridine (B92270) scaffold is present in a wide array of approved drugs with diverse therapeutic applications, including anticancer, antimicrobial, antiviral, and anticonvulsant agents. globalresearchonline.net This versatility suggests that this compound and its future analogues could interact with a variety of biological targets.

Initial research on derivatives of a similar pyridine core has shown potential in areas such as anti-thrombolytic and biofilm inhibition activities. mdpi.com For instance, an analogue of a related compound, N-[5-(4-chlorophenyl)-2-methylpyridin-3-yl]acetamide, exhibited significant activity against clot formation in human blood. mdpi.com This finding opens the door to investigating the potential of this compound derivatives in cardiovascular diseases.

Furthermore, the methoxypyridine motif has been identified as a key component in the development of gamma-secretase modulators, which are being investigated for the treatment of Alzheimer's disease. nih.gov This precedent suggests that this compound could be a starting point for designing modulators of other key enzymes or receptors implicated in neurodegenerative disorders. The broad therapeutic potential of pyridine derivatives also extends to cancer, with some analogues showing cytotoxic activity against various cancer cell lines. arabjchem.org

Future research should therefore involve broad-based screening of this compound and its analogues against a wide panel of biological targets to uncover novel therapeutic applications.

Application of Advanced Computational Tools in Drug Discovery Pipelines

The integration of advanced computational tools can significantly accelerate the drug discovery and development process for this compound. In silico techniques can provide valuable insights into the potential biological activity and physicochemical properties of designed analogues before their actual synthesis, saving time and resources.

Molecular docking studies can be employed to predict the binding modes and affinities of this compound derivatives with various protein targets. This can help in prioritizing the synthesis of compounds with the highest likelihood of being active. For instance, density functional theory (DFT) studies have been used to analyze the electronic properties of similar pyridine derivatives, providing insights into their reactivity and potential as chiral dopants for liquid crystals. mdpi.com

Table 2: Application of Computational Tools

| Computational Tool | Application in Research |

| Molecular Docking | Predict binding affinity and interactions with molecular targets. |

| Quantum Mechanical Calculations (e.g., DFT) | Analyze electronic properties and reactivity of analogues. |

| ADMET Prediction | Forecast absorption, distribution, metabolism, excretion, and toxicity profiles. |

| Virtual Screening | Screen large libraries of virtual compounds to identify potential hits. |

By leveraging these computational approaches, researchers can make more informed decisions in the design and optimization of novel analogues of this compound.

Exploration of Combination Therapies and Synergistic Effects

To enhance therapeutic efficacy and overcome potential drug resistance, the exploration of combination therapies involving this compound or its derivatives is a promising future direction. Combining this compound with other established therapeutic agents could lead to synergistic effects, where the combined effect is greater than the sum of the individual effects.

For example, if a derivative of this compound is found to have anticancer properties, it could be tested in combination with existing chemotherapeutic drugs. The rationale behind this approach is that the two agents may target different pathways in cancer cells, leading to a more potent and durable response.

Future studies should focus on identifying rational drug combinations through high-throughput screening and preclinical models. This will involve testing the compound against various cancer cell lines in the presence of a panel of approved anticancer drugs to identify synergistic interactions.

Mechanistic Studies to Deepen Understanding of Biological Actions

A fundamental aspect of future research will be to conduct in-depth mechanistic studies to elucidate how this compound and its active analogues exert their biological effects. Understanding the precise mechanism of action is crucial for further optimization of the lead compounds and for predicting potential side effects.

Once a specific biological activity is confirmed, a battery of biochemical and cell-based assays should be employed to identify the molecular target and the signaling pathways that are modulated. For instance, if an analogue shows antimicrobial activity, studies could be conducted to determine if it inhibits cell wall synthesis, protein synthesis, or other essential bacterial processes.

Techniques such as target-based screening, proteomics, and genomics can be utilized to pinpoint the molecular interactions and downstream effects of the compound. A thorough understanding of the mechanism of action will not only validate the therapeutic potential of this compound derivatives but also pave the way for the development of the next generation of more effective and safer drugs.

Q & A

Q. Table 1: Synthetic Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield | Reference |

|---|---|---|---|

| Brominating Agent | NBS (over Br₂) | Reduces side reactions | |

| Solvent | DCM (0°C) | 85% yield | |

| Catalyst | Pd(PPh₃)₄ | 92% coupling efficiency |

Q. Table 2: Biological Activity Trends

| Modification | Activity Change (vs. Parent Compound) | Reference |

|---|---|---|

| 5-Bromo → 5-Chloro | ↓ Antimicrobial, ↑ Cytotoxicity | |

| Methoxy → Ethoxy | Improved kinase inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.